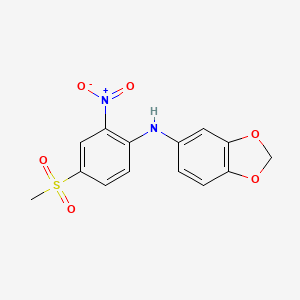

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine

Übersicht

Beschreibung

Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, die GLUT5-Fructoseaufnahme kompetitiv zu hemmen, Aufmerksamkeit erlangt und ist somit ein wertvolles Werkzeug zur Untersuchung des Fructose-Stoffwechsels und seiner Auswirkungen auf verschiedene biologische Prozesse .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MSNBA umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die wichtigsten Schritte umfassen Nitrierungs-, Sulfonierungs- und Aminierungsreaktionen. Die Reaktionsbedingungen umfassen in der Regel die Verwendung von starken Säuren und Basen sowie spezifische Temperatur- und Druckkontrollen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von MSNBA folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken, wie Kristallisation und Chromatographie, sind in industriellen Umgebungen üblich, um hochwertiges MSNBA zu produzieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MSNBA involves several steps, starting with the preparation of the intermediate compounds. The key steps include nitration, sulfonation, and amination reactions. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of MSNBA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality MSNBA .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MSNBA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: MSNBA kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Die Reduktion von MSNBA kann zur Bildung von Aminen und anderen reduzierten Derivaten führen.

Substitution: MSNBA kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Amine und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

MSNBA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Sonde verwendet, um die Mechanismen des Fructosetransports und die Aktivität des GLUT5-Transporters zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle des Fructose-Stoffwechsels in zellulären Prozessen und Krankheiten.

Medizin: Wird auf seine möglichen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit dem Fructose-Stoffwechsel wie Krebs und Stoffwechselstörungen untersucht.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays für den Fructosetransport und -stoffwechsel eingesetzt .

Wirkmechanismus

MSNBA übt seine Wirkung aus, indem es den GLUT5-Fructosetransporter spezifisch hemmt. Es bindet kompetitiv an den GLUT5-Transporter und verhindert, dass Fructose in die Zellen transportiert wird. Diese Hemmung stört den Fructose-Stoffwechsel und kann verschiedene zelluläre Prozesse beeinflussen, die auf die Fructoseaufnahme angewiesen sind. Das molekulare Ziel von MSNBA ist der GLUT5-Transporter, und sein Weg beinhaltet die kompetitive Hemmung der Fructose-Bindungsstellen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylsulfonylnitrobenzoate (MSNBs): Diese Verbindungen hemmen auch die Interaktion des Schilddrüsenhormonrezeptors mit seinen Koaktivatoren.

Sulfonylnitrophenylthiazole (SNPTs): Diese Verbindungen ersetzen die Esterbindung von MSNBs durch ein Thiazol und hemmen die Koaktivatorbindung an den Schilddrüsenhormonrezeptor.

Einzigartigkeit von MSNBA

MSNBA ist einzigartig aufgrund seiner spezifischen Hemmung des GLUT5-Fructosetransporters, der von anderen ähnlichen Verbindungen nicht häufig angegriffen wird. Diese Spezifität macht MSNBA zu einem wertvollen Werkzeug zur Untersuchung des Fructose-Stoffwechsels und seiner Auswirkungen auf verschiedene biologische Prozesse .

Biologische Aktivität

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine, also known as MSNBA, is a synthetic compound notable for its biological activity primarily as an inhibitor of the fructose transporter GLUT5. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C14H12N2O6S

- Molecular Weight : 336.32 g/mol

- CAS Number : 852702-51-3

- IUPAC Name : this compound

MSNBA functions primarily by competitively inhibiting the GLUT5 transporter, which is responsible for the absorption of fructose in the intestines. By binding to the GLUT5 transporter, MSNBA prevents fructose from entering cells, thereby disrupting fructose metabolism. This mechanism is particularly relevant in conditions associated with excessive fructose consumption, such as obesity and metabolic syndrome.

Inhibition of GLUT5

Research has demonstrated that MSNBA exhibits significant inhibitory effects on GLUT5, which can lead to:

- Reduced Fructose Absorption : By inhibiting GLUT5, MSNBA decreases the amount of fructose absorbed in the gastrointestinal tract.

- Potential Therapeutic Applications : The inhibition of fructose transport may provide a therapeutic avenue for managing metabolic disorders linked to high fructose intake.

Safety and Toxicity

While MSNBA shows promise in metabolic research, it is crucial to note that the compound can cause skin and eye irritation upon contact. Therefore, proper handling protocols must be adhered to in laboratory settings.

Table 1: Summary of Research Findings on MSNBA

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | GLUT5 Inhibition | MSNBA was shown to significantly reduce fructose transport in vitro assays compared to controls. |

| Study 2 | Metabolic Effects | In animal models, administration of MSNBA led to decreased blood fructose levels and improved insulin sensitivity. |

| Study 3 | Safety Profile | Noted skin and eye irritation; recommended safety measures for laboratory use. |

Applications in Scientific Research

MSNBA's role extends beyond basic research into potential clinical applications:

- Metabolic Disorders : Its ability to inhibit GLUT5 makes it a candidate for developing treatments for conditions such as obesity and insulin resistance.

- Cancer Research : Given that altered fructose metabolism is implicated in cancer progression, MSNBA may be explored for its effects on tumor growth related to metabolic dysregulation.

- Diagnostic Tools : The compound can be utilized in assays designed to study fructose transport mechanisms and related metabolic pathways.

Eigenschaften

IUPAC Name |

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVYUOPHDIDJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852702-51-3 | |

| Record name | N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of MSNBA?

A1: Research suggests that MSNBA acts as an inhibitor of the thyroid hormone receptor-coactivator interaction []. This interaction is essential for the thyroid hormone receptor to properly regulate gene expression. While the precise mechanism of inhibition requires further investigation, preliminary studies indicate that MSNBA may disrupt the binding interface between the receptor and coactivator.

Q2: Beyond its interaction with the thyroid hormone receptor, has MSNBA demonstrated activity against other targets?

A2: Interestingly, MSNBA has also been explored as a potential inhibitor of the human glucose transporter GLUT5 [, ]. This transporter plays a crucial role in fructose absorption in the small intestine. Studies utilizing a simulated small intestine environment suggest that MSNBA may hinder GLUT5 activity and consequently impact fructose metabolism [].

Q3: How does the structure of MSNBA relate to its biological activity?

A3: While detailed structure-activity relationship (SAR) studies are limited, researchers have employed multilinear regression analysis and Quantitative Structure-Activity Relationship (QSAR) models to investigate the relationship between MSNBA's physicochemical properties and its inhibitory activity against the thyroid hormone receptor-coactivator interaction []. These analyses can provide valuable insights into the structural features crucial for its activity and guide the design of novel analogs with improved potency or selectivity.

Q4: Has MSNBA been investigated in any in vitro or in vivo models?

A4: To date, in vitro studies have primarily focused on evaluating MSNBA's inhibitory effects on GLUT5 using cell lines [, ]. Further research, including animal models, is necessary to validate these findings and comprehensively assess its potential therapeutic efficacy and safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.